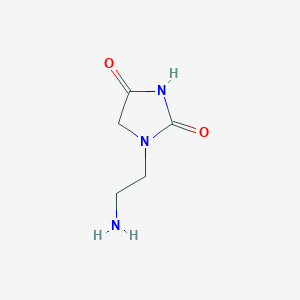
1-(2-Aminoethyl)imidazolidine-2,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is a heterocyclic organic compound that belongs to the imidazolidinedione family This compound is characterized by a five-membered ring containing two nitrogen atoms and two carbonyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-imidazolidinedione, 1-(2-aminoethyl)- typically involves the reaction of ethylenediamine with carbon dioxide or phosgene under controlled conditions. One common method is the cyclization of N-(2-aminoethyl)urea, which can be prepared by reacting ethylenediamine with urea. The reaction is usually carried out in the presence of a catalyst such as γ-Al2O3 at elevated temperatures (around 250°C) in supercritical CO2 .
Industrial Production Methods
Industrial production of 2,4-imidazolidinedione, 1-(2-aminoethyl)- often employs continuous flow reactors to ensure consistent quality and yield. The use of heterogeneous catalysts like ceria-based materials has been reported to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
2,4-Imidazolidinedione, 1-(2-aminoethyl)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form imidazolidinone derivatives.
Reduction: Reduction reactions can yield different amine derivatives.
Substitution: Nucleophilic substitution reactions can introduce various functional groups into the imidazolidinedione ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include substituted imidazolidinones, amine derivatives, and various functionalized imidazolidinediones .
Scientific Research Applications
2,4-Imidazolidinedione, 1-(2-aminoethyl)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound exhibits antimicrobial and antifungal properties, making it useful in the development of new antibiotics.
Industry: The compound is used in the production of polymers and other advanced materials
Mechanism of Action
The mechanism of action of 2,4-imidazolidinedione, 1-(2-aminoethyl)- involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes and disrupt cellular processes, leading to its antimicrobial and antifungal effects. The exact molecular targets and pathways are still under investigation, but it is believed to involve the inhibition of key enzymes involved in cell wall synthesis and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Imidazolidine-2-thione: Exhibits similar biological activities but contains a sulfur atom in place of one of the carbonyl groups.
Imidazole-2-thione: Another related compound with a sulfur atom, known for its antimicrobial and antifungal properties.
Uniqueness
2,4-Imidazolidinedione, 1-(2-aminoethyl)- is unique due to its specific structure, which allows for a wide range of chemical modifications and applications. Its ability to undergo various chemical reactions and its potential in multiple fields make it a valuable compound for research and industrial applications .
Properties
Molecular Formula |
C5H9N3O2 |
|---|---|
Molecular Weight |
143.14 g/mol |
IUPAC Name |
1-(2-aminoethyl)imidazolidine-2,4-dione |
InChI |
InChI=1S/C5H9N3O2/c6-1-2-8-3-4(9)7-5(8)10/h1-3,6H2,(H,7,9,10) |
InChI Key |
WWOOGWNXZBZSSO-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=O)NC(=O)N1CCN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


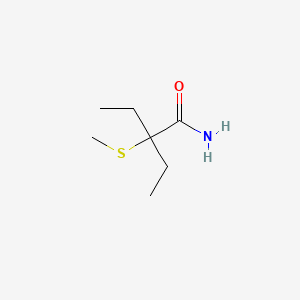
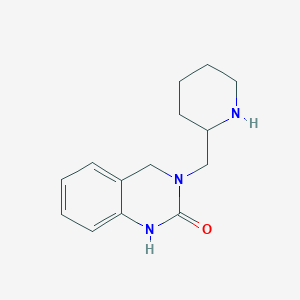
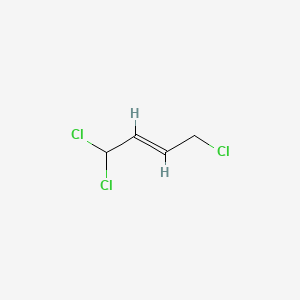

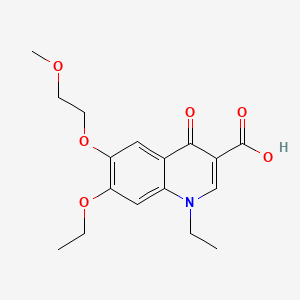
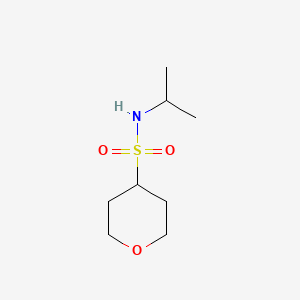
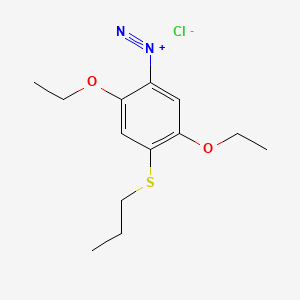

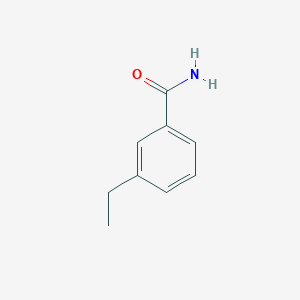
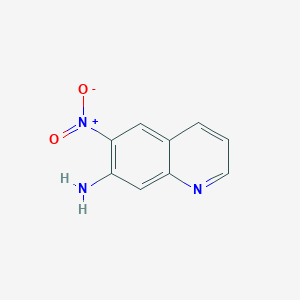
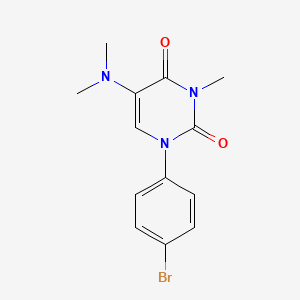
![2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine-1-carbothioamide](/img/structure/B13951779.png)

![2h-Thiazolo[5,4-a]carbazole](/img/structure/B13951786.png)
